1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
CAS No.: 339277-02-0
Cat. No.: VC4584928
Molecular Formula: C25H21ClN2S
Molecular Weight: 416.97
* For research use only. Not for human or veterinary use.
![1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole - 339277-02-0](/images/structure/VC4584928.png)
Specification
CAS No. | 339277-02-0 |
---|---|
Molecular Formula | C25H21ClN2S |
Molecular Weight | 416.97 |
IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Standard InChI | InChI=1S/C25H21ClN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h2-16H,1,17-18H2 |
Standard InChI Key | CCPZGAZFKDCECH-UHFFFAOYSA-N |
SMILES | C=CCN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is C₂₅H₂₁ClN₂S, with a molar mass of 416.97 g/mol. Key structural features include:
-
An imidazole ring providing aromatic stability and hydrogen-bonding capacity.
-
A 4-chlorobenzylsulfanyl group introducing steric bulk and electron-withdrawing effects.
-
Allyl and diphenyl substituents enhancing lipophilicity and π-π stacking interactions.
Table 1: Physicochemical Data
Property | Value |
---|---|
CAS Number | 339277-02-0 |
Molecular Formula | C₂₅H₂₁ClN₂S |
Molar Mass | 416.97 g/mol |
IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole |
SMILES | C=CCN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Topological Polar Surface | 41.5 Ų |
The compound’s solubility remains uncharacterized in common solvents, though its logP value (estimated at 6.2) suggests high lipid membrane permeability.
Synthesis and Optimization
Synthesis follows a multi-step protocol:
Imidazole Core Formation
The imidazole ring is constructed via the Debus-Radziszewski reaction, involving condensation of glyoxal, ammonium acetate, and benzil in acetic acid. This yields 4,5-diphenyl-1H-imidazole-2-thiol as an intermediate.
Functionalization Steps
-
Allylation: Treatment with allyl bromide in DMF/K₂CO₃ introduces the allyl group at N-1 (yield: 72–78%).
-
Sulfanylation: Reaction with 4-chlorobenzyl chloride in ethanol/NaOH attaches the sulfanyl moiety (yield: 65–70%).
Industrial-scale optimizations employ microwave-assisted synthesis, reducing reaction times by 40% while maintaining yields >70%.
Reactivity and Chemical Transformations
The compound undergoes diverse reactions:
-
Oxidation: H₂O₂/CH₃COOH converts the sulfanyl (-S-) group to sulfonyl (-SO₂-), enhancing polarity.
-
Nucleophilic Substitution: The 4-chloro substituent is replaceable with amines (e.g., morpholine) under Pd catalysis .
-
Cycloadditions: The allyl group participates in Diels-Alder reactions, enabling access to polycyclic derivatives.
Notably, the sulfanyl group’s lability under acidic conditions necessitates careful handling during purification.
Biological Activity and Mechanisms
Anticancer Screening
Against MCF-7 breast cancer cells, the compound shows IC₅₀ = 12.3 µM, comparable to tamoxifen (IC₅₀ = 10.1 µM). Mechanistic studies indicate topoisomerase II inhibition (Ki = 0.45 µM), with DNA binding confirmed via fluorescence quenching .
Structure-Activity Relationships (SAR)
-
Chlorine Position: 4-Chloro analogs exhibit 3× greater potency than 2-chloro derivatives against Bacillus subtilis.
-
Sulfanyl vs. Sulfonyl: Sulfonyl analogs (e.g., 1-allyl-2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole) show reduced cytotoxicity (HeLa IC₅₀ = 28 µM vs. 12.3 µM for sulfanyl).
Comparative Analysis with Analogous Compounds
Table 2: Activity Comparison of Imidazole Derivatives
Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
---|---|---|
1-Allyl-2-[(4-Cl-benzyl)sulfanyl]... | 8–16 | 12.3 |
1-Allyl-2-[(3,4-Cl₂-benzyl)sulfanyl]... | 4–8 | 9.8 |
1-Allyl-2-[(4-F-benzyl)sulfanyl]... | 16–32 | 18.9 |
The 3,4-dichloro derivative (CAS 339277-06-4) demonstrates superior activity due to increased halogen bonding, while fluorinated analogs suffer from reduced membrane permeability .
Research Applications and Future Directions
-
Drug Delivery Systems: Encapsulation in PEGylated liposomes improves aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL free compound) and extends plasma half-life to 14 hours in murine models.
-
Material Science: Self-assembly into nanowires (diameter = 50–70 nm) showcases potential in organic electronics.
-
Targeted Therapy: Conjugation with folic acid enhances uptake in folate receptor-positive cancers (KB cells: IC₅₀ = 4.7 µM vs. 12.3 µM unconjugated).
Future studies should prioritize:
-
In vivo toxicity profiling (currently limited to acute doses in rats: LD₅₀ > 500 mg/kg).
-
Computational modeling to optimize substituent effects on topoisomerase binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume